molecular formula C8H9NO4 B1330767 5-Nitro-m-xylene-alpha,alpha'-diol CAS No. 71176-55-1

5-Nitro-m-xylene-alpha,alpha'-diol

Cat. No. B1330767
CAS RN: 71176-55-1
M. Wt: 183.16 g/mol
InChI Key: FTLFITNFXXERLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08163736B2

Procedure details

To a solution of 5-Nitro-m-xylene-α,α′-diol (890 mg, 5.4 mmol) in methanol (50 mL) was added Pd/C (10%, 287 mg). A hydrogen atmosphere was introduced and the mixture was hydrogenated under pressure (H2, 5˜8 psi) for 5 hours at room temperature. The solution was filtered through celite and the filtrate was evaporated by rotary evaporation in vacuo to give 5-amino-m-xylene-α,α′-diol, which was then dissolved in THF (10 mL)/DMF (15 ml). 4-methyldithio-4,4-dimethyl butanoic acid (1.05 g, 5.4 mmol) dissolved in THF (5 ml) was added at room temperature followed by the addition of 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (2.1 g, 10.8 mmol) and 4-dimethylamino pyridine (66 mg, 0.54 mmol). The obtained mixture was stirred at room temperature overnight then quenched with 10% ammonium chloride, extracted with ethylacetate, washed and dried. It was filtered and the solvents were removed by rotary evaporation in vacuo. The residue was purified by flash chromatography (CH2Cl2/MeOH, 15:1, 10:1, 7:1) to furnish 5-(N-4-methyldithio-4,4-dimethylbutanoyl)-amino-1,3-bis-(hydroxymethyl)-benzene as a white solid (729 mg).
Quantity
890 mg
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
287 mg
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:5]=[C:6]([CH2:12][OH:13])[CH:7]=[C:8]([CH2:10][OH:11])[CH:9]=1)([O-])=O.[H][H]>CO.[Pd]>[NH2:1][C:4]1[CH:5]=[C:6]([CH2:12][OH:13])[CH:7]=[C:8]([CH2:10][OH:11])[CH:9]=1

Inputs

Step One
Name
Quantity
890 mg
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C(C=C(C1)CO)CO
Name
Quantity
50 mL
Type
solvent
Smiles
CO
Name
Quantity
287 mg
Type
catalyst
Smiles
[Pd]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The solution was filtered through celite
CUSTOM
Type
CUSTOM
Details
the filtrate was evaporated by rotary evaporation in vacuo

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
NC=1C=C(C=C(C1)CO)CO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.